molecular formula C13H13F2N5 B10890372 1-(2,4-Difluorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine

1-(2,4-Difluorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine

Cat. No.: B10890372
M. Wt: 277.27 g/mol
InChI Key: XBNVLMASXWRGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of 2,4-difluoroaniline with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted guanidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)-2-(4-methylpyrimidin-2-yl)guanidine
  • 1-(2,4-Difluorophenyl)-2-(4,6-dimethylpyrimidin-5-yl)guanidine

Uniqueness

1-(2,4-Difluorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other guanidine derivatives. Its difluorophenyl and dimethylpyrimidinyl groups may enhance its stability, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C13H13F2N5

Molecular Weight

277.27 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine

InChI

InChI=1S/C13H13F2N5/c1-7-5-8(2)18-13(17-7)20-12(16)19-11-4-3-9(14)6-10(11)15/h3-6H,1-2H3,(H3,16,17,18,19,20)

InChI Key

XBNVLMASXWRGKK-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\NC2=C(C=C(C=C2)F)F)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=C(C=C(C=C2)F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.